Methyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Methyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a hydroxyl-substituted phenyl ring at position 7, a methyl group at position 5, and a methyl ester at position 4. This scaffold is notable for its fused triazole and pyrimidine rings, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
methyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-8-11(13(20)21-2)12(9-3-5-10(19)6-4-9)18-14(17-8)15-7-16-18/h3-7,12,19H,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZFEAWMFCOELS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a hydrazine derivative with a suitable β-dicarbonyl compound, followed by esterification. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization and esterification processes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis with optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted triazolopyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors or DNA, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogous Compounds
Key Observations:
Substituent Effects on Polarity: The hydroxyl group in the target compound increases polarity compared to fluorine (electronegative but less H-bonding) or chlorine (lipophilic) substituents . This may enhance aqueous solubility but reduce membrane permeability.
Functional Group Impact :
- Methyl carboxylate (target compound) offers moderate polarity and metabolic stability, whereas acetyl groups (e.g., ) may increase lipophilicity and receptor affinity.
Biological Activities :
- Carboxamide analogs demonstrate antibacterial activity against Enterococcus, suggesting the target compound’s carboxylate group may be modified to optimize pharmacokinetics .
- Fluorinated derivatives (e.g., ) show neonatal Fc receptor (FcRn) binding, highlighting substituent-dependent target selectivity.
Thermal and Solubility Properties
- Melting Points : Nitro-substituted triazolopyrimidines (e.g., 5-methyl-2-methylthio-6-nitro-7-phenyl derivative) exhibit high melting points (273–276°C) due to strong intermolecular interactions . The hydroxyl group in the target compound may further elevate its melting point.
- Solubility : Hydroxyl and carboxylate groups enhance water solubility compared to methylthio or aryl substituents, as seen in analogs .
Biological Activity
Methyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by recent findings and case studies.
- Molecular Formula : C14H14N4O
- Molecular Weight : 286.29 g/mol
- CAS Number : 540505-59-7
Anticancer Activity
Recent studies have demonstrated that compounds within the [1,2,4]triazolo[1,5-a]pyrimidine class exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- A series of derivatives were synthesized and evaluated for their anticancer properties against human cancer cell lines MGC-803, HCT-116, and MCF-7.
- The compound H12 , a derivative related to this compound, displayed IC50 values of 9.47 μM (MGC-803), 9.58 μM (HCT-116), and 13.1 μM (MCF-7), indicating potent activity that surpassed that of the standard drug 5-Fluorouracil (5-Fu) .
The anticancer activity is attributed to several mechanisms:
- Inhibition of ERK Signaling Pathway : The compound has been shown to inhibit the phosphorylation levels of key proteins involved in cell proliferation and survival pathways such as ERK1/2 and AKT.
- Induction of Apoptosis : It triggers apoptosis in cancer cells through the regulation of apoptosis-related proteins.
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has exhibited notable antimicrobial effects:
- Studies on related compounds have indicated strong activity against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).
- The compounds demonstrated effective biofilm inhibition and cytotoxicity against various microbial strains .
Summary of Biological Activities
Case Studies
- Study on Anticancer Properties :
- Antimicrobial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
